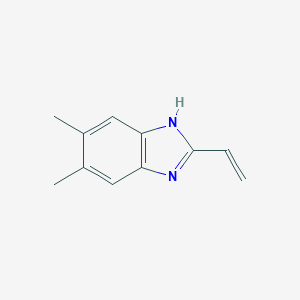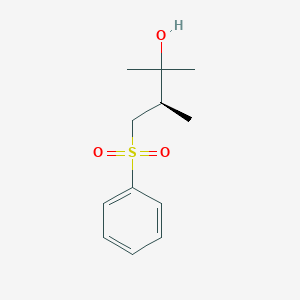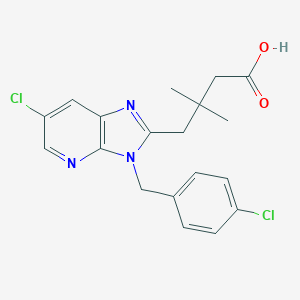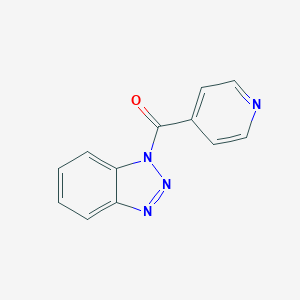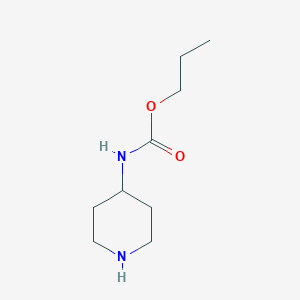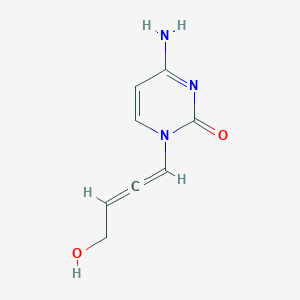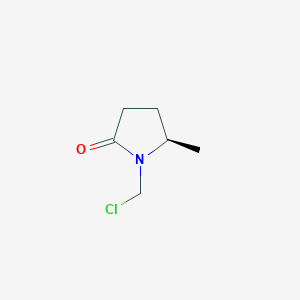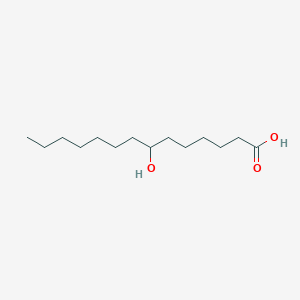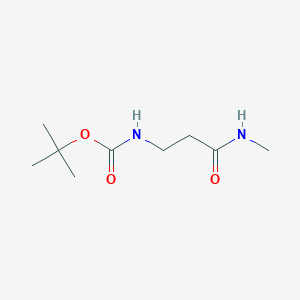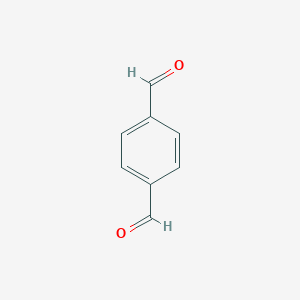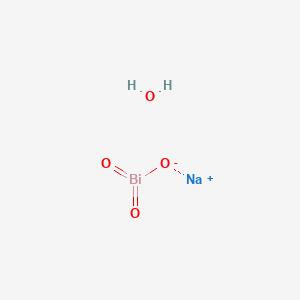
Sodium bismuthate(V) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bismuthate(V) hydrate (NaBiO3·xH2O) is a highly oxidizing compound with a molecular weight of 303.98 g/mol. It is a yellow crystalline powder that is soluble in water and has a melting point of 380°C. Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties.
Wirkmechanismus
Sodium bismuthate(V) hydrate acts as an oxidizing agent by transferring oxygen atoms to other compounds. It can oxidize a wide range of organic and inorganic compounds, including alcohols, aldehydes, ketones, and sulfides. The oxidation reaction involves the transfer of electrons from the compound being oxidized to sodium bismuthate(V) hydrate.
Biochemische Und Physiologische Effekte
Sodium bismuthate(V) hydrate has no known biochemical or physiological effects on humans. However, it can be harmful if ingested or inhaled, as it can cause irritation to the respiratory system and gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium bismuthate(V) hydrate has several advantages for lab experiments. It is a strong oxidizing agent that can be used in a wide range of applications, including the preparation of organic and inorganic compounds. It is also relatively inexpensive and easy to obtain.
However, sodium bismuthate(V) hydrate has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It can also be difficult to control the reaction rate, which can lead to unwanted side reactions.
Zukünftige Richtungen
For the use of sodium bismuthate(V) hydrate include the development of new organic and inorganic compounds and catalysts.
Synthesemethoden
Sodium bismuthate(V) hydrate can be synthesized by the reaction of bismuth(III) oxide with sodium hypochlorite in the presence of sodium hydroxide. The reaction is as follows:
Bi2O3 + 3NaOCl + 3NaOH → 2NaBiO3·xH2O + 3NaCl
The product obtained is a yellow crystalline powder that is then washed with water and dried.
Wissenschaftliche Forschungsanwendungen
Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties. It is used as an oxidizing agent in the preparation of organic compounds, such as aldehydes and ketones. It is also used in the synthesis of inorganic compounds, such as metal oxides and sulfides.
Eigenschaften
CAS-Nummer |
129935-02-0 |
|---|---|
Produktname |
Sodium bismuthate(V) hydrate |
Molekularformel |
BiH2NaO4 |
Molekulargewicht |
297.984 g/mol |
IUPAC-Name |
sodium;oxido(dioxo)bismuth;hydrate |
InChI |
InChI=1S/Bi.Na.H2O.3O/h;;1H2;;;/q;+1;;;;-1 |
InChI-Schlüssel |
UQGDUPFKOOSTOS-UHFFFAOYSA-N |
Isomerische SMILES |
O.[O-][Bi](=O)=O.[Na+] |
SMILES |
O.[O-][Bi](=O)=O.[Na+] |
Kanonische SMILES |
O.[O-][Bi](=O)=O.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



